molecular formula C22H22N4O3S B4034854 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-phenylcyclopropanecarboxamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-phenylcyclopropanecarboxamide

Cat. No.: B4034854
M. Wt: 422.5 g/mol
InChI Key: FNVFSMBZIPQTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-phenylcyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, a phenyl group, and a sulfamoyl-substituted pyrimidine moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-phenylcyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the sulfamoyl-substituted pyrimidineThe final step involves the cyclopropanation of the phenyl group using a suitable cyclopropanating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The purification process typically involves recrystallization or chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-phenylcyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • N-(4,6-dimethylpyrimidin-2-yl)-3-(5-phenyl-2H-tetrazol-2-yl)methyl-1H-pyrazol-5-ol

Uniqueness

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-phenylcyclopropanecarboxamide is unique due to its combination of a cyclopropane ring and a sulfamoyl-substituted pyrimidine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-12-21(24-15(2)23-14)26-30(28,29)18-10-8-17(9-11-18)25-22(27)20-13-19(20)16-6-4-3-5-7-16/h3-12,19-20H,13H2,1-2H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVFSMBZIPQTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-phenylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-phenylcyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-phenylcyclopropanecarboxamide
Reactant of Route 4
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-phenylcyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-phenylcyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-phenylcyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.